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molecular formula C9H8BrClO2 B1592404 Methyl 2-(bromomethyl)-6-chlorobenzoate CAS No. 482578-63-2

Methyl 2-(bromomethyl)-6-chlorobenzoate

Cat. No. B1592404
M. Wt: 263.51 g/mol
InChI Key: NJTSSAZFZFNFPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09040538B2

Procedure details

A mixture of methyl 2-chloro-6-methylbenzoate (3.0 g, 16.2 mmol), N-bromosuccinimide (3.0 g, 17.0 mmol), and benzoyl peroxide (catalytic) in anhydrous carbon tetrachloride (50 mL) was stirred at reflux overnight. Dichloromethane (50 mL) was added after cooling to room temperature. The mixture was extracted with 1 N NaOH (2×100 mL). The organic layer was recovered, dried over MgSO4, filtered, and evaporated, and the residue was dried in vacuo, affording methyl 2-(bromomethyl)-6-chlorobenzoate (4.06 g, 95% yield), which was used without further purification.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:11]=[CH:10][CH:9]=[C:8]([CH3:12])[C:3]=1[C:4]([O:6][CH3:7])=[O:5].[Br:13]N1C(=O)CCC1=O.C(OOC(=O)C1C=CC=CC=1)(=O)C1C=CC=CC=1.ClCCl>C(Cl)(Cl)(Cl)Cl>[Br:13][CH2:12][C:8]1[CH:9]=[CH:10][CH:11]=[C:2]([Cl:1])[C:3]=1[C:4]([O:6][CH3:7])=[O:5]

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
ClC1=C(C(=O)OC)C(=CC=C1)C
Name
Quantity
3 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux overnight
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with 1 N NaOH (2×100 mL)
CUSTOM
Type
CUSTOM
Details
The organic layer was recovered
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
the residue was dried in vacuo

Outcomes

Product
Name
Type
product
Smiles
BrCC1=C(C(=O)OC)C(=CC=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 4.06 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 95.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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